PDE4 Subtype Selectivity: 80-Fold Preference for PDE4D3 over PDE4C2 Versus Roflumilast's Balanced Pan-Inhibition
UK-500001 demonstrates pronounced PDE4D3-preferring inhibition with an IC₅₀ of 0.28 nM, while exhibiting substantially weaker activity against PDE4C2 (IC₅₀ = 271 nM), yielding an approximately 970-fold selectivity window for PDE4D3 over PDE4C2 [1]. In contrast, roflumilast shows minimal subtype discrimination across PDE4A1, PDE4A4, PDE4B1, and PDE4B2 (IC₅₀ range: 0.2–0.9 nM) [2]. This differential subtype preference may produce divergent downstream cAMP signaling effects in tissues with distinct PDE4 isoform expression patterns, such as PDE4D-enriched airway smooth muscle versus PDE4C-expressing tissues.
| Evidence Dimension | PDE4 subtype isoform inhibitory potency |
|---|---|
| Target Compound Data | PDE4D3 IC₅₀ = 0.28 nM; PDE4B2 IC₅₀ = 22.8 nM; PDE4A4 IC₅₀ = 26.1 nM; PDE4C2 IC₅₀ = 271 nM |
| Comparator Or Baseline | Roflumilast: PDE4A1 IC₅₀ = 0.7 nM, PDE4A4 IC₅₀ = 0.9 nM, PDE4B1 IC₅₀ = 0.7 nM, PDE4B2 IC₅₀ = 0.2 nM |
| Quantified Difference | UK-500001 shows 970-fold selectivity for PDE4D3 over PDE4C2; roflumilast shows <5-fold variation across subtypes |
| Conditions | Recombinant human PDE4 enzyme inhibition assays |
Why This Matters
Procurement decisions for PDE4 research require isoform selectivity profiling; UK-500001 offers a PDE4D3-biased tool compound distinct from pan-PDE4 inhibitors like roflumilast.
- [1] MedChemExpress. UK-500001 Product Datasheet. PDE4D3 IC₅₀ = 0.28 nM; PDE4B2 IC₅₀ = 22.8 nM; PDE4A4 IC₅₀ = 26.1 nM; PDE4C2 IC₅₀ = 271 nM. View Source
- [2] TargetMol. Roflumilast Product Datasheet. PDE4A1 IC₅₀ = 0.7 nM, PDE4A4 IC₅₀ = 0.9 nM, PDE4B1 IC₅₀ = 0.7 nM, PDE4B2 IC₅₀ = 0.2 nM. View Source
